molecular formula C18H19N7OS B4260752 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide

Cat. No.: B4260752
M. Wt: 381.5 g/mol
InChI Key: SZWBQMRBUIXEFG-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c26-18(21-17-23-22-15(27-17)14-6-2-1-3-7-14)25-11-5-10-24(12-13-25)16-19-8-4-9-20-16/h1-4,6-9H,5,10-13H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBQMRBUIXEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide typically involves the cyclization of thiosemicarbazide with aromatic acids and ethanol to yield 5-phenyl-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with N-substituted alpha-chloroacetanilides using potassium hydroxide to yield the final product . The reaction conditions often involve refluxing and subsequent recrystallization from methanol .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide is unique due to its combination of a thiadiazole ring with a pyrimidinyl-diazepane structure. This unique combination enhances its biological activity and specificity towards certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide
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N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide

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